molecular formula C20H18ClNO2 B11943588 5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide CAS No. 853317-12-1

5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide

Cat. No.: B11943588
CAS No.: 853317-12-1
M. Wt: 339.8 g/mol
InChI Key: ZRZCWLLLILAUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide is an organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 2-chlorophenyl and 2-ethyl-6-methylphenyl groups can be done via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

    Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized products.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-2-furamide
  • N-(2-ethyl-6-methylphenyl)-2-furamide
  • 5-(2-Chlorophenyl)-N-phenyl-2-furamide

Uniqueness

5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide is unique due to the specific combination of functional groups and their positions on the furan ring. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

CAS No.

853317-12-1

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C20H18ClNO2/c1-3-14-8-6-7-13(2)19(14)22-20(23)18-12-11-17(24-18)15-9-4-5-10-16(15)21/h4-12H,3H2,1-2H3,(H,22,23)

InChI Key

ZRZCWLLLILAUDJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.